molecular formula C22H26ClN3O2 B2610493 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide CAS No. 953201-54-2

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2610493
CAS No.: 953201-54-2
M. Wt: 399.92
InChI Key: PPQBVTHBFMDQSG-UHFFFAOYSA-N
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Description

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide is an organic compound that belongs to the class of piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide typically involves the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Introduction of Chloromethylphenyl Group:

    Formation of Ethanediamide: The final step involves the formation of the ethanediamide moiety through the reaction of the intermediate product with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(1-benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16-7-8-19(23)13-20(16)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBVTHBFMDQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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